4-Bromo-2-methylpyridin-3-amine hydrochloride
Description
4-Bromo-2-methylpyridin-3-amine hydrochloride is a halogenated pyridine derivative with a bromine atom at position 4, a methyl group at position 2, and an amine group at position 3 of the pyridine ring. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it valuable in pharmaceutical synthesis and chemical research. Its molecular formula is C₆H₇BrN₂·HCl, derived from the free base (C₆H₇BrN₂) with the addition of hydrochloric acid.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H8BrClN2 |
|---|---|
Molecular Weight |
223.50 g/mol |
IUPAC Name |
4-bromo-2-methylpyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H7BrN2.ClH/c1-4-6(8)5(7)2-3-9-4;/h2-3H,8H2,1H3;1H |
InChI Key |
UHANEBYYZKPNTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1N)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-Methyl-3-nitropyridin-4-ol
The synthesis begins with 2-methyl-3-nitropyridin-4-ol, which undergoes bromination using phosphorus(V) oxybromide (POBr₃) at 140°C for 3 hours. This exothermic reaction replaces the hydroxyl group at position 4 with bromine, yielding 4-bromo-2-methyl-3-nitropyridine. The workup involves quenching with ice water, extraction using chloroform, and purification via silica column chromatography.
Reaction Conditions
Catalytic Hydrogenation of Nitro Group
The nitro group at position 3 is reduced to an amine using hydrogen gas under palladium-on-carbon (Pd/C) catalysis. In a methanol solvent, the reaction proceeds at 20–40°C and 0.5 MPa hydrogen pressure, achieving near-quantitative conversion to 4-bromo-2-methylpyridin-3-amine.
Hydrogenation Parameters
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in ethanol, precipitating 4-bromo-2-methylpyridin-3-amine hydrochloride. Recrystallization from dichloromethane/methanol (3:1) enhances purity.
Directed Bromination via Amine Protection
Amine Protection with Acid
To direct bromination to position 4, the amine group at position 3 is transiently protected. Reacting 2-methylpyridin-3-amine with hydrobromic acid (HBr) forms a hydrobromide salt, which mitigates undesired electrophilic substitution at the amine. Cooling to -5°C ensures kinetic control.
Bromination with N-Bromosuccinimide (NBS)
In dichloromethane, NBS selectively brominates the para position relative to the methyl group (position 2), yielding 4-bromo-2-methylpyridin-3-amine after deprotection. This method avoids polybromination due to steric hindrance from the methyl group.
Bromination Metrics
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Aryl boronic acids can introduce substituents post-bromination. For example, coupling 4-bromo-2-methylpyridin-3-amine with methylboronic acid using Pd(PPh₃)₄ inserts a methyl group, though this is redundant in this case.
Buchwald-Hartwig Amination
Introducing the amine group via palladium catalysis offers an alternative to nitro reduction. However, this method is less efficient due to competing side reactions with the bromine substituent.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed coupling reactions to form biaryl derivatives. Key findings include:
-
Mechanism : Oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation with boronic acid and reductive elimination.
-
Key Advantage : Regioselective coupling at position 4 due to bromine’s steric and electronic effects .
Nucleophilic Substitution Reactions
The bromine atom undergoes substitution with nucleophiles under specific conditions:
-
Challenges : Competing dehydrohalogenation may occur at elevated temperatures.
Amino Group Functionalization
The protonated amino group (-NH₃⁺Cl⁻) undergoes selective modifications:
Acylation
| Acylating Agent | Solvent | Catalyst | Yield | Product |
|---|---|---|---|---|
| Acetic anhydride | DCM | DMAP | 90% | N-Acetyl protected derivative |
| Benzoyl chloride | THF | Pyridine | 85% | Aryl amides for drug design |
Oxidation
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 6h | Pyridine N-oxide | 68% |
| KMnO₄ | H₂O, pH 7, 25°C | Degradation products | N/A |
-
Note : The amino group’s oxidation is highly pH-dependent, with optimal results in weakly acidic media.
Bromine-Lithium Exchange
Directed ortho-metalation (DoM) strategies enable functionalization at position 5:
| Metalating Agent | Electrophile | Product | Yield |
|---|---|---|---|
| n-BuLi | CO₂ | 5-Carboxy derivative | 55% |
| LDA | MeI | 5-Methyl-substituted | 60% |
-
Limitation : Competing side reactions occur if the amino group is unprotected.
Condensation Reactions
The amino group participates in Schiff base formation:
| Aldehyde Partner | Solvent | Conditions | Yield | Application |
|---|---|---|---|---|
| 2,5-Dimethoxybenzaldehyde | MeOH | RT, 2h | 88% | Imine-based sensors |
| 4-Nitrobenzaldehyde | EtOH | Reflux, 4h | 75% | Coordination complexes |
Comparative Reactivity Analysis
| Reaction Type | Rate (Relative to Non-Brominated Analog) | Driving Factors |
|---|---|---|
| Suzuki coupling | 3.2× faster | Bromine’s electron-withdrawing effect |
| Amide formation | 1.8× slower | Steric hindrance from methyl group |
| Azide substitution | Comparable | Minimal steric impact at position 4 |
Data derived from kinetic studies using HPLC monitoring .
Industrial-Scale Optimization
-
Continuous Flow Synthesis : Achieves 92% conversion in <30 min residence time using microreactors .
-
Catalyst Recycling : Pd recovery >95% via supported ionic liquid phases (SILP) technology .
This compound’s reactivity profile makes it indispensable for synthesizing pharmaceuticals, agrochemicals, and functional materials. Recent advances in flow chemistry and catalyst design have enhanced its utility in green synthesis methodologies .
Scientific Research Applications
Synthesis Routes
Several synthetic methods have been developed for 4-bromo-2-methylpyridin-3-amine hydrochloride, including:
- Nucleophilic Substitution Reactions : Utilizes bromo derivatives to introduce amine functionalities.
- Reductive Coupling : Employs sodium or nickel catalysts to facilitate coupling reactions, producing complex organic molecules.
Pharmaceutical Development
This compound serves as a precursor in synthesizing various pharmaceutical compounds. Its derivatives have shown potential as:
- Anticancer Agents : Compounds derived from this structure have demonstrated significant cytotoxicity against cancer cell lines. For example, a study reported that related pyridine derivatives exhibited IC50 values indicating potent inhibition of cancer cell proliferation .
| Compound | Target Cell Line | IC50 Value (µM) |
|---|---|---|
| Derivative A | MDA468 (Breast) | 0.05 |
| Derivative B | A549 (Lung) | 0.1 |
Immunomodulating Agents
Research indicates that this compound can be utilized in the preparation of phenyloxadiazolyl pyridines, which act as immunomodulators . This application is crucial in developing treatments for autoimmune diseases.
Agrochemical Applications
The compound has been explored for its role in synthesizing agrochemicals, particularly in developing herbicides and fungicides due to its ability to interact with biological targets in plants .
Biocatalysis
Recent studies have shown that whole cells of Burkholderia sp. MAK1 can convert pyridine derivatives into hydroxylated products efficiently, indicating potential biocatalytic applications for synthesizing functionalized pyridines from this compound .
Case Study 1: Anticancer Activity
A screening study evaluated the anticancer properties of derivatives synthesized from this compound against various cancer cell lines. The results indicated a promising cytotoxic effect, particularly against breast and lung cancer cells, with mechanisms involving apoptosis induction through mitochondrial pathways .
Case Study 2: Immunomodulation
In a study focused on immunomodulatory effects, derivatives synthesized from this compound were tested for their ability to modulate immune responses in vitro. The results showed significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylpyridin-3-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the pyridine ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity .
Comparison with Similar Compounds
2-Bromo-3-methylpyridine (CAS 3430-17-9)
- Molecular Formula : C₆H₆BrN
- Substituents : Bromine at position 2, methyl at position 3.
- Key Differences: Lacks the amine group present in the target compound. This reduces nucleophilicity and alters reactivity in coupling reactions.
4-Bromopyridine Hydrochloride (CAS 19524-06-2)
- Molecular Formula : C₅H₅BrN·HCl
- Physical Properties : Melting point ~270°C (decomposes), molecular weight 194.46 g/mol.
- Applications: Primarily used as a building block in organometallic synthesis. The absence of methyl and amine groups limits its utility in medicinal chemistry compared to the target compound .
5-Bromo-6-chloropyridin-2-amine Hydrochloride (CAS 1799439-04-5)
- Similarity Score : 0.82 (structural similarity to target compound) .
- Substituents : Bromine at position 5, chlorine at position 6, amine at position 2.
Functional Group Variations
(4-Bromo-3-methyl-benzyl)-methyl-amine Hydrochloride (CAS 2366997-08-0)
- Molecular Formula : C₉H₁₃BrClN
- Structure : A benzylamine derivative with bromine and methyl groups on the aromatic ring.
- Applications : Used in neurological drug development due to its amine functionality, but the benzyl backbone distinguishes it from pyridine-based compounds like the target molecule .
2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethylamine Dihydrochloride (CAS 2173992-40-8)
- Structure : Contains a pyrazole ring instead of pyridine.
- Key Differences : Pyrazole rings exhibit different electronic properties and metabolic stability compared to pyridines, making this compound more suited for kinase inhibition studies .
Physicochemical and Functional Comparison
| Property | This compound | 2-Bromo-3-methylpyridine | 4-Bromopyridine Hydrochloride |
|---|---|---|---|
| Molecular Formula | C₆H₈BrClN₂ | C₆H₆BrN | C₅H₆BrClN |
| Substituent Positions | Br (4), CH₃ (2), NH₂ (3) | Br (2), CH₃ (3) | Br (4) |
| Amine Functionality | Yes | No | No |
| Typical Applications | Pharmaceutical intermediates | Organic synthesis | Organometallic catalysts |
| Key References |
Biological Activity
4-Bromo-2-methylpyridin-3-amine hydrochloride is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including enzyme inhibition, antimicrobial activity, and potential applications in drug development.
Chemical Structure and Properties
Molecular Formula: C6H7BrN2- HCl
Molecular Weight: Approximately 220.49 g/mol
Structural Characteristics: The compound features a pyridine ring substituted with a bromine atom and an amino group, contributing to its reactivity and interaction with biological systems.
1. Cytochrome P450 Inhibition
Research indicates that this compound acts as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition is critical for understanding drug-drug interactions and metabolic pathways:
| Enzyme | Inhibition Type | Potential Impact |
|---|---|---|
| CYP1A2 | Competitive | Affects metabolism of co-administered drugs |
This property suggests that the compound could be useful in modulating drug metabolism, potentially enhancing or mitigating the effects of other pharmaceuticals.
2. Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial and antifungal activities. Preliminary studies suggest that this compound may exhibit comparable properties. For instance, derivatives of pyridine have shown significant Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4-Bromo-2-methylpyridin-3-amine | TBD | TBD |
| Reference Compound A | 25 | Staphylococcus aureus |
| Reference Compound B | 50 | Escherichia coli |
Further studies are needed to establish definitive antimicrobial efficacy.
Case Study 1: Cytochrome P450 Interaction
A study conducted on the interaction of this compound with CYP1A2 revealed that the compound significantly inhibited enzyme activity in vitro. The IC50 value was determined to be within a range conducive to potential clinical applications in managing drug interactions.
Case Study 2: Antimicrobial Efficacy
In a preliminary screening of various pyridine derivatives, this compound was evaluated for its antimicrobial properties against pathogenic bacteria. The results indicated promising activity, warranting further investigation into its mechanism of action and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-bromo-2-methylpyridin-3-amine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example:
- Palladium-catalyzed Suzuki-Miyaura coupling : React 3-amino-2-methylpyridine with a brominating agent (e.g., NBS) under inert conditions. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and temperature (80–100°C) to minimize dehalogenation side reactions .
- Microwave-assisted synthesis : Use 4-bromopyridine hydrochloride precursors with methylamine in aqueous solution at 200°C under 25 bar pressure for rapid cyclization .
- Key Data :
| Reaction Type | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 80 | 65–72 |
| Microwave | None | 200 | 85–90 |
Q. How should researchers characterize the crystallinity and purity of this compound?
- Methodological Answer :
- X-ray diffraction (XRD) : Use SHELX programs (e.g., SHELXL) for structure refinement. Ensure data collection at low temperature (100 K) to reduce thermal motion artifacts .
- HPLC-MS : Employ a C18 column with 0.1% formic acid in acetonitrile/water (70:30) to confirm purity (>98%) and molecular ion peaks (m/z = 221.5 for [M+H]⁺) .
Q. What are the critical storage and handling protocols for this compound?
- Methodological Answer :
- Store under anhydrous conditions at –20°C in amber vials to prevent hydrolysis of the bromine substituent.
- Use gloveboxes for air-sensitive reactions and PPE (nitrile gloves, fume hood) due to its irritant properties .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in regioselectivity during derivatization?
- Methodological Answer :
- Kinetic vs. thermodynamic control : Perform DFT calculations (e.g., Gaussian 16) to map energy barriers for bromine displacement at C4 vs. methyl group activation at C2. Validate with in situ IR spectroscopy to monitor intermediate formation .
- Phosphonylation studies : React with triethyl phosphite under reflux (120°C, 12 hrs) to compare C–Br vs. C–N bond reactivity. Analyze via ³¹P NMR to identify dominant pathways .
Q. How to address discrepancies in spectral data (e.g., NMR shifts) across research groups?
- Methodological Answer :
- Iterative refinement : Use Bayesian statistics to reconcile ¹H NMR shifts. For example, if δ 7.8–8.1 ppm (aromatic H) conflicts, re-measure in deuterated DMSO vs. CDCl₃ to assess solvent effects .
- Cross-validation : Compare with computational predictions (e.g., ACD/Labs NMR simulator) and adjust for pH-dependent tautomerism .
Q. What advanced applications exist for this compound in medicinal chemistry?
- Methodological Answer :
- Kinase inhibitor synthesis : Use as a scaffold for JAK2 inhibitors. Introduce sulfonamide groups at the amine site via SNAr reactions, followed by in vitro kinase profiling (IC₅₀ < 100 nM achievable) .
- PET tracer development : Radiolabel with ⁷⁶Br via isotopic exchange. Validate biodistribution in murine models using microPET-CT imaging .
Data Contradiction Analysis
Q. Why do solubility values vary in literature, and how can this be resolved experimentally?
- Methodological Answer :
- Solvent polarity effects : Test solubility in DMSO (>100 mg/mL) vs. ethanol (<10 mg/mL) using gravimetric analysis.
- pH-dependent solubility : Titrate in buffered solutions (pH 2–10) to identify protonation states affecting solubility. Correlate with pKa calculations (predicted pKa ≈ 4.2 for the amine group) .
Experimental Design Guidelines
Q. How to optimize reaction scalability without compromising enantiomeric purity?
- Methodological Answer :
- Flow chemistry : Scale microwave-assisted synthesis using continuous-flow reactors (residence time = 5 min, throughput = 1 kg/day). Monitor enantiopurity via chiral HPLC (Chiralpak IA column) .
- DoE (Design of Experiments) : Apply Taguchi methods to optimize temperature, catalyst loading, and solvent ratios. Prioritize factors using Pareto analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
